molecular formula C20H24N4O3 B562453 N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide CAS No. 581076-60-0

N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide

Cat. No. B562453
Key on ui cas rn: 581076-60-0
M. Wt: 368.437
InChI Key: GHWOXPOJAZVXAK-UHFFFAOYSA-N
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Patent
US07456283B2

Procedure details

Alternatively a solution of N-(4-methyl-3-nitro-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide (60 g, 163 mmol) in ethanol 90% (300 ml) at room temperature under an atmosphere of nitrogen is treated sequentially with platinum (5%) on carbon (6.0 g) and potassium formate (68.5 g, 814 mmol). The resulting suspension is then heated at 80° C. for a period of 16 hrs. The reaction mixture is filtrated at 70° C. over a pad of Celite. Ethanol 90% (150 ml) and water (150 ml) are used to rinse the reactor. Ethanol is removed from the combined filtrates by distillation in vacuo at an external temperature 60° C. The crude product separates from the aqueous concentrate as an oil during the distillation, crystallizes upon subsequent cooling to 23° C. within 2 hrs and is filtered of with suction, washed with ethanol (200 ml) and dried in vacuo. Yield: 55 g of the title compound, 99% of theory, as yellowish crystals. (HPLC: 98.0% area).
Quantity
60 g
Type
reactant
Reaction Step One
Name
potassium formate
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:24])[C:10]2[CH:15]=[CH:14][C:13]([CH2:16][N:17]3[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]3)=[CH:12][CH:11]=2)=[CH:4][C:3]=1[N+:25]([O-])=O.C([O-])=O.[K+]>C(O)C.[Pt]>[NH2:25][C:3]1[CH:4]=[C:5]([NH:8][C:9](=[O:24])[C:10]2[CH:11]=[CH:12][C:13]([CH2:16][N:17]3[CH2:18][CH2:19][N:20]([CH3:23])[CH2:21][CH2:22]3)=[CH:14][CH:15]=2)[CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O)[N+](=O)[O-]
Name
potassium formate
Quantity
68.5 g
Type
reactant
Smiles
C(=O)[O-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtrated at 70° C. over a pad of Celite
WASH
Type
WASH
Details
to rinse the reactor
CUSTOM
Type
CUSTOM
Details
Ethanol is removed from the combined filtrates by distillation in vacuo at an external temperature 60° C
CONCENTRATION
Type
CONCENTRATION
Details
The crude product separates from the aqueous concentrate as an oil during the distillation
CUSTOM
Type
CUSTOM
Details
crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
upon subsequent cooling to 23° C. within 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
is filtered of with suction
WASH
Type
WASH
Details
washed with ethanol (200 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1C)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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